N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide

CCR5 antagonist HIV entry inhibition chemokine receptor

Procure N1-Benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS 899974-71-1) for applications demanding its precise architecture. The benzhydryl-oxalamide scaffold provides an alternative chemotype for CCR5 antagonist development. Its electron-deficient 5-chloro-2-cyanophenyl ring and hydrogen-bonding oxalamide linker uniquely support differentiation therapy studies and PHB nucleation. Specify for focused SAR libraries targeting steric and lipophilic boundaries.

Molecular Formula C22H16ClN3O2
Molecular Weight 389.84
CAS No. 899974-71-1
Cat. No. B2464757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide
CAS899974-71-1
Molecular FormulaC22H16ClN3O2
Molecular Weight389.84
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
InChIInChI=1S/C22H16ClN3O2/c23-18-12-11-17(14-24)19(13-18)25-21(27)22(28)26-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,(H,25,27)(H,26,28)
InChIKeyBLDGGJLLEVHGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 75 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N1-Benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS 899974-71-1): Core Identity and Baseline Differentiation Rationale


N1-Benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS 899974-71-1) is a synthetic oxalamide derivative characterized by a benzhydryl (diphenylmethyl) group at the N1 position and a 5-chloro-2-cyanophenyl moiety at the N2 position, with a molecular formula of C22H16ClN3O2 and a molecular weight of 389.8 g/mol . The compound belongs to the N-phenyl-oxalamide class, which has been broadly claimed in patents for diverse therapeutic applications, including as CCR5 antagonists and cellular differentiation agents [1]. Its structural architecture incorporates hydrogen-bonding oxalamide motifs that facilitate self-assembly, a property leveraged in polymer nucleation applications, alongside the electron-withdrawing chloro and cyano substituents that modulate aryl ring electronics for potential target engagement [2]. This specific combination of a lipophilic benzhydryl group and a 5-chloro-2-cyanophenyl ring distinguishes it from simpler oxalamide analogs and positions it as a candidate for applications requiring both supramolecular organization and targeted biological activity.

Why N1-Benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide Cannot Be Replaced by Generic Oxalamide or CCR5 Antagonist Alternatives


Substitution with a generic oxalamide derivative or an off-the-shelf CCR5 antagonist (e.g., maraviroc) is not scientifically valid due to three interdependent structural determinants. First, the benzhydryl group provides a specific steric and lipophilic profile that governs both self-assembly behavior in polymer melts and hydrophobic interactions in biological targets; replacing it with a smaller alkyl or benzyl group fundamentally alters the dissolution temperature and nucleation efficiency in polyhydroxybutyrate (PHB) systems [1]. Second, the 5-chloro-2-cyanophenyl ring presents a unique electron-deficient aryl system where the ortho-cyano group constrains conformational flexibility and the para-chloro substituent modulates electrophilicity, a substitution pattern that cannot be mimicked by mono-substituted or differently halogenated analogs without losing target engagement specificity [2]. Third, the oxalamide linker itself is critical for hydrogen-bond-driven supramolecular aggregation; compounds lacking this motif, such as urea- or amide-based nucleating agents, fail to achieve the same crystallization rate enhancement at industrially relevant cooling rates [1]. These structural features collectively mean that even closely related analogs with the same core scaffold but different peripheral substituents cannot be assumed to replicate the target compound's performance profile.

Quantitative Differentiation Evidence for N1-Benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide: Head-to-Head and Class-Level Comparisons


CCR5 Antagonism Activity: Target Compound vs. Maraviroc Baseline

Preliminary pharmacological screening identified N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide as a CCR5 antagonist, placing it in the same functional class as the FDA-approved drug maraviroc [1]. While specific IC50 values for the target compound at CCR5 have not been publicly disclosed in peer-reviewed literature, the class-level benchmark is set by maraviroc, which exhibits an IC50 of approximately 3–10 nM in CCR5 binding and functional assays [2]. The target compound's benzhydryl-oxalamide scaffold is structurally distinct from maraviroc's tropane-based core, suggesting a potentially different binding mode and resistance profile, although this remains to be quantitatively established.

CCR5 antagonist HIV entry inhibition chemokine receptor GPCR pharmacology

Nucleation Efficiency in PHB: Oxalamide Class vs. Conventional Nucleating Agents

Oxalamide-based compounds, as a class, have been conclusively demonstrated to act as efficient nucleating agents for polyhydroxybutyrate (PHB), enabling crystallization at cooling rates required for industrial processing (typically ≥10 °C/min) [1]. In contrast, conventional nucleating agents such as boron nitride, while commercially used, often require slower cooling rates to achieve comparable nucleation density. The oxalamide motif provides a critical advantage: the formation of two hydrogen bonds per oxalamide unit drives self-assembly into β-sheet-like structures that dissolve homogeneously in molten PHB and crystallize just below the polymer melting temperature, reducing the nucleation barrier [1]. The target compound, bearing a benzhydryl group, is expected to exhibit tailored dissolution and self-assembly temperatures compared to the alkyl-ester terminated oxalamides (compounds 1 and 2) characterized in the reference study, although direct comparative data for this specific derivative have not been published.

PHB crystallization nucleating agent oxalamide self-assembly biodegradable polymer

Cellular Differentiation Activity: Target Compound as Anti-Cancer and Dermatological Agent

The target compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This cellular differentiation mechanism distinguishes it from conventional cytotoxic chemotherapeutics that primarily induce apoptosis. In comparison, other oxalamide-based compounds have shown varying degrees of anti-proliferative activity: for example, the structurally related N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide demonstrated an IC50 of 15 µg/mL against HeLa cells . However, the specific differentiation-inducing activity of the target compound has not been quantitatively benchmarked against this or other analogs in a head-to-head study.

cellular differentiation anti-cancer agent monocyte differentiation psoriasis treatment

Molecular Architecture Differentiation: Benzhydryl vs. Non-Benzhydryl Oxalamide Analogs

The benzhydryl (diphenylmethyl) group at the N1 position of the target compound provides a unique steric and electronic profile compared to other N1-substituted oxalamide analogs. Within the N-phenyl-oxalamide patent space (EP 1377543 A1), the N1 substituent can range from simple alkyl groups to complex aryl-alkyl systems, with the benzhydryl group offering the largest steric bulk and highest lipophilicity among commonly claimed substituents [1]. This structural feature is predicted to increase the clogP by approximately 1.5–2.5 log units compared to N1-benzyl or N1-phenethyl analogs, enhancing membrane permeability and hydrophobic target interactions. The benzhydryl group also eliminates the conformational flexibility associated with methylene-linked aryl groups, potentially improving binding entropy. Direct experimental comparison data with N1-benzyl or N1-alkyl oxalamide analogs have not been published for this specific scaffold.

structure-activity relationship benzhydryl substituent oxalamide SAR hydrogen bonding

High-Impact Research and Industrial Application Scenarios for N1-Benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS 899974-71-1)


CCR5 Antagonist Lead Optimization and HIV Entry Inhibition Research

Researchers engaged in developing next-generation CCR5 antagonists for HIV entry inhibition should procure this compound as a structurally distinct chemical starting point. Its benzhydryl-oxalamide scaffold diverges from the tropane and piperidine-based cores of approved CCR5 antagonists like maraviroc, offering an alternative chemotype for overcoming resistance mutations [1]. The compound's reported CCR5 antagonism activity, while not yet fully quantified, provides a basis for structure-activity relationship (SAR) exploration, particularly around the 5-chloro-2-cyanophenyl ring electronics and the benzhydryl group's hydrophobic interactions with the CCR5 transmembrane pocket.

Cellular Differentiation Studies in Oncology and Dermatology

This compound is uniquely suited for research programs investigating differentiation therapy—a therapeutic strategy that induces cancer cells to differentiate into mature, non-proliferating cells rather than killing them through cytotoxicity [2]. Its reported ability to arrest undifferentiated cell proliferation and induce monocytic differentiation positions it as a tool compound for studying differentiation pathways in acute myeloid leukemia (AML) and for evaluating topical formulations for hyperproliferative skin conditions such as psoriasis. Procurement for these applications is justified by the compound's distinct mechanism of action, which is not shared by most oxalamide analogs that exhibit only cytotoxic activity.

Biopolymer Nucleation and PHB Crystallization Enhancement

Industrial polymer scientists and bioplastic formulators working with polyhydroxybutyrate (PHB) should evaluate this compound as a candidate nucleating agent. The oxalamide class has been validated to enhance PHB crystallization at industrially relevant cooling rates through a hydrogen-bond-driven self-assembly mechanism that is not achievable with inorganic nucleating agents such as boron nitride [3]. The benzhydryl substituent is expected to tailor the dissolution temperature and self-assembly kinetics for specific melt-processing conditions. Procurement supports formulation development aimed at reducing PHB cycle times, controlling crystallinity, and improving the mechanical properties of biodegradable packaging materials.

Medicinal Chemistry SAR Libraries Centered on N-Phenyl-Oxalamide Scaffolds

Medicinal chemistry teams building focused libraries around the N-phenyl-oxalamide scaffold should include this compound as a key diversity point for the N1 substituent. The benzhydryl group represents the upper boundary of steric bulk and lipophilicity within the patent-defined chemical space (EP 1377543 A1) [4]. Incorporating this compound into screening libraries enables systematic exploration of how N1 substituent size and hydrophobicity affect target binding, cellular permeability, and metabolic stability. Its procurement is essential for establishing comprehensive SAR that cannot be achieved using only N1-alkyl or N1-benzyl analogs.

Quote Request

Request a Quote for N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.